FASN Inhibitory Potency: 5-Position Benzimidazole-Piperazine Scaffold Derivatives vs. Orlistat
The (2-(2-hydroxyphenyl)-1H-benzo[d]imidazol-5-yl)(piperazin-1-yl)methanone chemotype, which is directly derived from the target scaffold via elaboration at the benzimidazole 2-position, demonstrates superior FASN inhibitory potency relative to the reference inhibitor orlistat. The most active derivative CTL-12 exhibits an IC₅₀ of 2.5 ± 0.25 µM, representing a 5.4-fold improvement over orlistat (IC₅₀ = 13.5 ± 1.0 µM) in the same FASN enzymatic inhibition assay [1]. A second lead compound CTL-06 achieves an IC₅₀ of 3 ± 0.25 µM, a 4.5-fold enhancement [1]. This quantitative advantage establishes the 5-position benzimidazole-piperazine architecture as a validated starting point for FASN inhibitor programs, a property not shared by 2-substituted benzimidazole regioisomers, which preferentially target serotonin (5-HT₁A) and histamine (H₄) receptors instead [2].
| Evidence Dimension | FASN enzymatic inhibition (IC₅₀) |
|---|---|
| Target Compound Data | CTL-12 derivative: IC₅₀ = 2.5 ± 0.25 µM; CTL-06 derivative: IC₅₀ = 3 ± 0.25 µM |
| Comparator Or Baseline | Orlistat: IC₅₀ = 13.5 ± 1.0 µM |
| Quantified Difference | 5.4-fold (CTL-12) and 4.5-fold (CTL-06) more potent than orlistat |
| Conditions | In vitro FASN enzyme inhibition assay; compounds tested as (2-(2-hydroxyphenyl)-1H-benzo[d]imidazol-5-yl)(piperazin-1-yl)methanone derivatives |
Why This Matters
For procurement decisions in anticancer drug discovery programs targeting FASN, the 5-position carbonyl-piperazine scaffold provides a quantitatively validated potency advantage over orlistat and a target engagement profile distinct from 2-substituted regioisomers, making it the appropriate core scaffold selection.
- [1] Singh S, et al. Design, synthesis, and anticancer activity of some novel 1H-benzo[d]imidazole-5-carboxamide derivatives as fatty acid synthase inhibitors. Bioorg Chem. 2023 Sep;138:106658. PMID: 37331170. View Source
- [2] López-Rodríguez ML, Benhamú B, Ayala D, Rominguera JL, et al. Pd(0) amination of benzimidazoles as an efficient method towards new (benzimidazolyl)piperazines with high affinity for the 5-HT(1A) receptor. Tetrahedron. 2000;56(20):3245-3253. View Source
